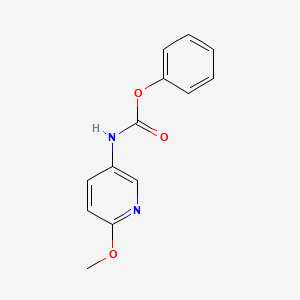

Phenyl 6-methoxypyridin-3-ylcarbamate

Description

Phenyl 6-methoxypyridin-3-ylcarbamate is a carbamate derivative featuring a 6-methoxypyridin-3-yl moiety linked to a phenyl group via a carbamate bridge. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and bioactivity. While the provided evidence primarily focuses on phenylephrine hydrochloride (PE) and its analytical methods, structural analogs like tert-butyl (6-methoxypyridin-3-yl)carbamate (synonym: AC1MC7TQ) are noted in . These compounds share the 6-methoxypyridin-3-ylcarbamate scaffold but differ in substituents (e.g., tert-butyl vs. phenyl), which influence their physicochemical and pharmacological properties.

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

phenyl N-(6-methoxypyridin-3-yl)carbamate |

InChI |

InChI=1S/C13H12N2O3/c1-17-12-8-7-10(9-14-12)15-13(16)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |

InChI Key |

JJNOYKFXGGQMBN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Phenyl 6-methoxypyridin-3-ylcarbamate and related compounds, based on indirect evidence and analogous

Key Findings:

Structural Influence on Detection: this compound lacks polar groups (unlike PE), necessitating HPLC or mass spectrometry for analysis due to lower UV-Vis absorbance. In contrast, PE’s phenolic and amine groups enable sensitive spectrophotometric detection (ε = 6.62×10³ L·mol⁻¹·cm⁻¹) . tert-Butyl analogs are typically analyzed via NMR/MS due to synthetic applications .

Stability and Reactivity :

- Carbamates like this compound are hydrolytically stable under neutral conditions but degrade in acidic/basic media. PE, however, is stable in alkaline conditions for spectrophotometric coupling reactions .

Pharmaceutical Relevance :

- PE is a widely monitored decongestant with established pharmacopeial methods (e.g., British Pharmacopeia potentiometric titration ). Carbamates like this compound may require tailored quality control protocols due to structural complexity.

Analytical Challenges and Innovations

Spectrophotometric Limitations :

- Unlike PE, this compound lacks chromophores for direct UV-Vis detection. Derivative formation (e.g., azo coupling) or HPLC with fluorescence/electrochemical detection may be required .

Chromatographic Advances :

- Methods for PE (e.g., gradient HPLC ) could be adapted for carbamates by optimizing mobile phases (e.g., acetonitrile/ammonium acetate) to resolve lipophilic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.